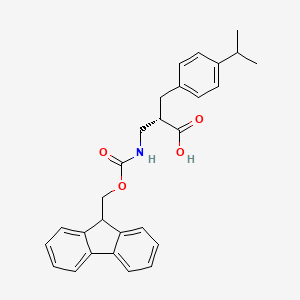

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group.

Coupling Reaction: The protected amino acid is then coupled with the desired benzyl group under specific conditions, often using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Protecting Group Chemistry: Employed to protect amino groups during multi-step organic synthesis.

Biology

Enzyme Studies: Utilized in the study of enzyme-substrate interactions.

Protein Engineering: Aids in the design and synthesis of novel proteins with specific functions.

Medicine

Drug Development: Investigated for potential therapeutic applications due to its structural properties.

Biomarker Discovery: Used in the identification of biomarkers for various diseases.

Industry

Pharmaceutical Manufacturing: Plays a role in the production of active pharmaceutical ingredients (APIs).

Biotechnology: Applied in the development of biotechnological products and processes.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid

Uniqueness

The presence of the isopropyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid distinguishes it from similar compounds, potentially altering its reactivity and interactions in chemical and biological systems.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a fluorenyl moiety, which is known for its diverse pharmacological properties. The synthesis typically involves several steps:

- Protection of Functional Groups : The amine group is often protected to prevent unwanted reactions.

- Formation of Key Moieties : The fluorenyl and isopropylbenzyl components are synthesized and coupled to form the complete structure.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including this compound. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial efficacy is attributed to the interaction of the fluorenone nucleus with bacterial cell membranes, leading to increased permeability and cell lysis. Structural modifications enhance this activity by optimizing interactions with bacterial targets.

Anticancer Activity

Fluorenone derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of type I topoisomerases, which play critical roles in DNA replication and transcription.

- Cytotoxic Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cells at certain concentrations, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Testing : A quantitative assay demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assays : In cancer research, compounds similar to this compound were tested against various cancer cell lines, showing dose-dependent inhibition of cell viability .

- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target proteins involved in bacterial growth and cancer cell proliferation, suggesting a rational basis for its observed biological activities .

Data Table: Biological Activities Overview

Properties

Molecular Formula |

C28H29NO4 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-propan-2-ylphenyl)propanoic acid |

InChI |

InChI=1S/C28H29NO4/c1-18(2)20-13-11-19(12-14-20)15-21(27(30)31)16-29-28(32)33-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,18,21,26H,15-17H2,1-2H3,(H,29,32)(H,30,31)/t21-/m0/s1 |

InChI Key |

OEGNAMSAIYVZAI-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.